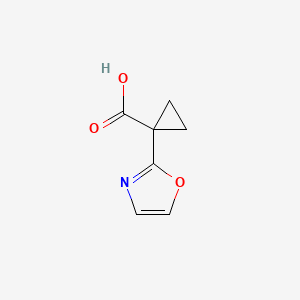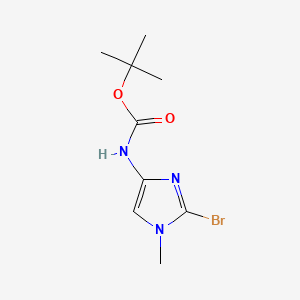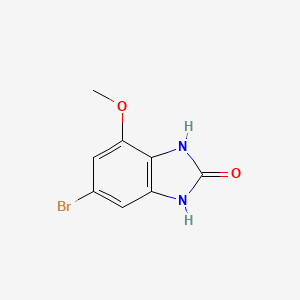
6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that contains a benzodiazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the bromination of 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反応の分析
Types of Reactions
6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzodiazole ring can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) are common.
Major Products Formed
Substitution Reactions: Products include 6-azido-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one, 6-thio-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one, and 6-alkoxy-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Oxidation Reactions: Products include 6-bromo-4-formyl-2,3-dihydro-1H-1,3-benzodiazol-2-one and 6-bromo-4-carboxy-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Reduction Reactions: Products include 6-bromo-4-methoxy-1,2,3,4-tetrahydro-1H-1,3-benzodiazol-2-one.
科学的研究の応用
6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites, leading to changes in protein conformation and function.
類似化合物との比較
Similar Compounds
- 6-bromo-3,4-dihydro-2(1H)-naphthalenone
- 6-methoxy-3,4-dihydro-2(1H)-naphthalenone
- 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one
Uniqueness
6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of both bromine and methoxy substituents on the benzodiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C8H7BrN2O2 |
|---|---|
分子量 |
243.06 g/mol |
IUPAC名 |
6-bromo-4-methoxy-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H7BrN2O2/c1-13-6-3-4(9)2-5-7(6)11-8(12)10-5/h2-3H,1H3,(H2,10,11,12) |
InChIキー |
LKGYRFVKCOLEGP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1NC(=O)N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


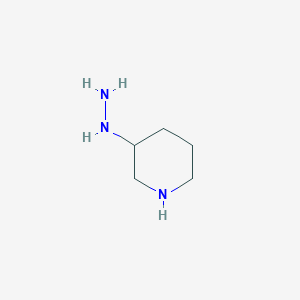
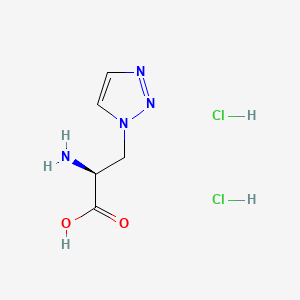
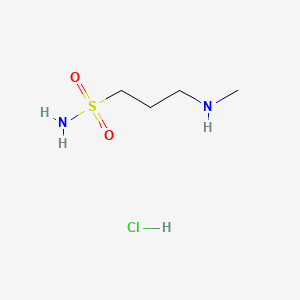

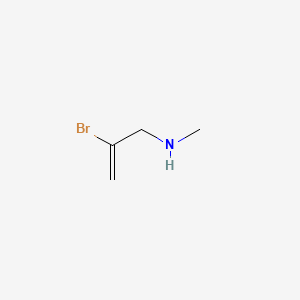
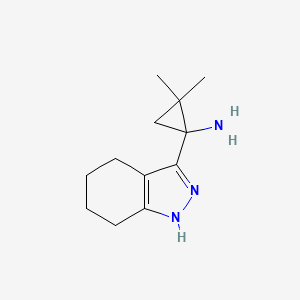

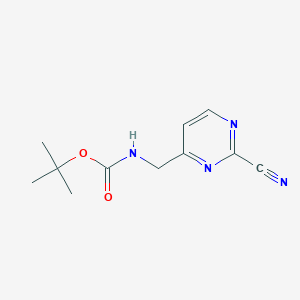
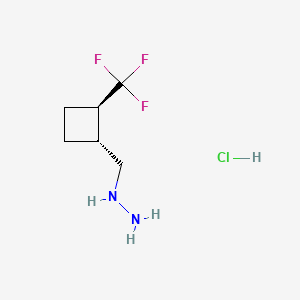
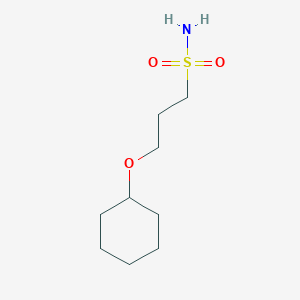
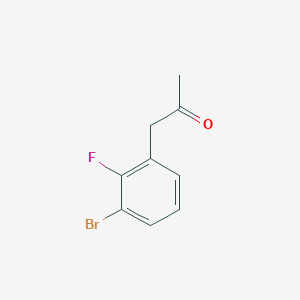
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
